8-Azido-octanoyl-OSu

Catalog No.
S6585478
CAS No.
2576471-56-0
M.F
C12H18N4O4
M. Wt
282.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azido-octanoyl-OSu

CAS Number

2576471-56-0

Product Name

8-Azido-octanoyl-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2

InChI Key

XHGZLUIWAPDNRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]

The exact mass of the compound 8-Azido-octanoyl-OSu is 282.13280507 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Azido-octanoyl-OSu (CAS 2576471-56-0) is a heterobifunctional crosslinking reagent comprising an amine-reactive N-hydroxysuccinimide (NHS) ester and a click-reactive azide group, separated by an 8-carbon aliphatic spacer . In procurement and material selection, this compound is primarily evaluated for its dual reactivity, enabling the stable acylation of primary amines (such as lysine residues on proteins or aminated surfaces) followed by copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition [1]. The defining procurement attribute of this specific molecule is its C8 (octanoyl) chain, which provides a defined intermediate hydrophobicity (LogP ~2.2) and a specific spatial separation (~10 Å) that distinguishes it from shorter aliphatic or highly polar PEGylated alternatives in the synthesis of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs) [2].

Substituting 8-Azido-octanoyl-OSu with close analogs alters both processability and final conjugate performance. Replacing it with the unactivated free acid (8-azidooctanoic acid) requires in situ activation with EDC/NHS, which introduces water-soluble urea byproducts, increases batch-to-batch variability, and generally reduces primary amine acylation yields [1]. Conversely, substituting the C8 aliphatic spacer with a shorter C4 spacer (Azido-butyryl-OSu) often leads to steric hindrance during the subsequent click reaction, particularly when conjugating bulky payloads to dense protein surfaces [2]. Furthermore, replacing the aliphatic chain with a PEGylated equivalent (e.g., Azido-PEG4-NHS) fundamentally shifts the lipophilicity of the conjugate; while PEG enhances aqueous solubility, it can severely compromise the passive cell membrane permeability required for intracellular therapeutics like PROTACs [3].

Precursor Processability and Acylation Yield vs. Free Acid

When functionalizing primary amines, the pre-activated NHS ester of 8-Azido-octanoyl-OSu eliminates the need for in situ coupling reagents. Standard bioconjugation protocols utilizing the pre-activated OSu ester routinely achieve >90% acylation efficiency within 1-2 hours at pH 7.2-8.0 . In contrast, using the baseline free acid (8-azidooctanoic acid) requires EDC/NHS activation, which is prone to rapid hydrolysis in aqueous buffers, often limiting final conjugation yields to 60-75% and requiring additional size-exclusion chromatography to remove coupling byproducts [1].

Evidence DimensionAmine acylation yield in aqueous buffer
Target Compound Data8-Azido-octanoyl-OSu (>90% yield, 1-2 hours)
Comparator Or Baseline8-azidooctanoic acid + EDC/NHS (60-75% yield)
Quantified Difference15-30% higher yield with elimination of coupling reagent byproducts
ConditionsAqueous buffer, pH 7.2-8.0, room temperature

Procuring the pre-activated OSu ester streamlines manufacturing workflows, improves batch reproducibility, and reduces downstream purification burden.

Steric Relief in Click Chemistry Conjugation vs. C4 Linkers

The 8-carbon spacer of 8-Azido-octanoyl-OSu provides approximately 10 Å of distance between the target amine and the reactive azide group. When conjugating bulky payloads (such as fluorophores or cytotoxic drugs) via SPAAC (e.g., with DBCO reagents), this extended spacer reduces steric clash at the biomacromolecule surface [1]. Compared to shorter aliphatic linkers like Azido-butyryl-OSu (C4, ~5 Å), the C8 spacer can increase the pseudo-first-order rate constant of the cycloaddition and improve final payload loading (Drug-Antibody Ratio) by up to 20-40% on sterically hindered target sites [2].

Evidence DimensionConjugation efficiency for bulky SPAAC payloads
Target Compound Data8-Azido-octanoyl-OSu (C8 spacer, ~10 Å)
Comparator Or BaselineAzido-butyryl-OSu (C4 spacer, ~5 Å)
Quantified Difference20-40% improvement in payload loading at sterically hindered sites
ConditionsSPAAC conjugation with DBCO-functionalized payloads on folded proteins

Selecting the C8 spacer over a C4 spacer minimizes steric failure during the high-value payload attachment phase of ADC or probe synthesis.

Lipophilicity Maintenance for Intracellular Permeability vs. PEG4 Linkers

In the design of heterobifunctional degraders (PROTACs), the linker must balance flexibility with cell permeability. 8-Azido-octanoyl-OSu possesses a calculated LogP of approximately 2.2, contributing hydrophobic character to the final conjugate [1]. When substituted with a similarly sized PEGylated linker (e.g., Azido-PEG4-NHS, LogP < 0), the resulting conjugate experiences a significant drop in lipophilicity. For targets requiring passive membrane diffusion, replacing a PEG4 linker with an aliphatic C8 chain has been shown to recover or enhance intracellular accumulation, which is a critical pharmacokinetic parameter for PROTAC efficacy [2].

Evidence DimensionLinker contribution to calculated LogP
Target Compound Data8-Azido-octanoyl-OSu (LogP ~2.2)
Comparator Or BaselineAzido-PEG4-NHS (LogP < 0)
Quantified Difference>2.0 LogP unit shift towards lipophilicity
ConditionsIn silico physicochemical profiling for PROTAC linker selection

Buyers formulating intracellular drugs must prioritize aliphatic linkers like C8 over PEG when passive cell membrane permeability is the limiting factor.

PROTAC Linker Construction

Utilized when connecting target-binding ligands to E3 ligase recruiters, specifically where an aliphatic C8 chain is required to maintain passive cell permeability (LogP > 2) compared to highly polar PEGylated alternatives [1].

Antibody-Drug Conjugate (ADC) Two-Step Functionalization

Procured to first acylate surface exposed lysine residues on monoclonal antibodies, creating a stable, sterically accessible (~10 Å extended) azide-functionalized intermediate ready for SPAAC or CuAAC payload attachment [2].

Biomaterial Surface Modification

Applied to aminated surfaces (e.g., glass slides, nanoparticles, or chitosan matrices) to introduce click-reactive azides without the need for in situ EDC/NHS activation, ensuring high reproducibility and eliminating urea byproduct contamination [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

282.13280507 g/mol

Monoisotopic Mass

282.13280507 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types